molecular formula C8H9ClO B13798081 Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride CAS No. 78293-53-5

Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride

Cat. No.: B13798081
CAS No.: 78293-53-5
M. Wt: 156.61 g/mol
InChI Key: OQOMEKUYJUMXGM-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride is a bicyclic organic compound featuring a fused cyclohexene and cyclopropane ring system (norbornene derivative) with a reactive carbonyl chloride group. Its structure imparts significant ring strain and electrophilicity, making it valuable in synthetic chemistry for constructing complex frameworks. For example, the [1S-(1α,6α,7α)]-3,6-dimethyl derivative (CAS 98875-03-7) has a molecular formula of C₁₀H₁₃ClO and a molecular weight of 184.66 g/mol . Another variant, (1R,6S,7R)-Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride (CAS 79616-93-6), has a molecular formula of C₈H₉ClO and a molecular weight of 156.61 g/mol, highlighting the impact of substituents and double bond position on molecular parameters .

Properties

CAS No.

78293-53-5

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1-2,5-7H,3-4H2

InChI Key

OQOMEKUYJUMXGM-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C2C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Bicyclo[4.1.0]hept-3-ene-7-carbonyl Chloride

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the bicyclic ring system, often via cyclopropanation of a cyclohexene or cyclohexenone derivative.
  • Introduction or transformation of the carbonyl functional group to the acid chloride (carbonyl chloride) at the 7-position.

This approach leverages the reactivity of cyclohexene derivatives and the ring strain of cyclopropane to form the bicyclic core.

Stepwise Preparation from Cyclohexene Derivatives

A representative synthetic route involves the following key steps:

Formation of the Bicyclo[4.1.0]heptene Core
  • Starting from cyclohexene or cyclohexenone derivatives, cyclopropanation is performed using reagents such as dihalocarbenes or metal carbenoids (e.g., diethylzinc and iodomethyl chloride).
  • For example, Furukawa’s procedure employing diethylzinc and iodomethyl chloride has been reported to afford the bicyclic keto alcohol intermediate in good yields (~78%) after purification by chromatography.
Functional Group Transformations to Carbonyl Chloride
  • The keto or carboxyl functional group at the 7-position is converted to the corresponding acid chloride using reagents such as phosphorus pentachloride, thionyl chloride, or oxalyl chloride.
  • A specific example includes the conversion of bicyclo[4.1.0]hept-3-ene-7-carboxylic acid to its acid chloride derivative by treatment with phosphorus pentachloride under controlled temperature conditions.

Alternative Synthetic Routes and Optimization

While direct literature on this compound is limited, related bicyclic compounds such as 7-methyl-aza-bicyclo[4.1.0]heptane have been synthesized via two-step procedures starting from epoxycyclohexane derivatives. This method involves:

  • Reaction of epoxycyclohexane with aqueous methylamine to form an intermediate amino-alcohol.
  • Subsequent ring closure and functional group manipulation using phosphorus tribromide and triethylamine or bromine/triphenylphosphine/triethylamine systems to yield the bicyclic product.

Although this example features an aza-derivative, the reaction conditions and strategies provide insight into mild, high-yielding approaches to bicyclo[4.1.0]heptane ring systems, which can be adapted for carbonyl chloride functionalization.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclopropanation of cyclohexenone Diethylzinc, iodomethyl chloride (Furukawa’s method) Room temperature Not specified 78 Purification by column chromatography; intermediate keto alcohol is volatile
Conversion to acid chloride Phosphorus pentachloride or thionyl chloride 0 to 25 °C 1-3 hours High Controlled addition to avoid decomposition; typical for acid chloride formation
Alternative ring closure Phosphorus tribromide/triethylamine or Br/TPP/Et3N -10 to 0 °C 2-3 hours >95 From amino-alcohol intermediate; mild conditions, cost-effective, high purity

Mechanistic Insights

  • The cyclopropanation step proceeds via nucleophilic attack of the carbenoid on the alkene double bond of cyclohexene derivatives, forming the strained three-membered ring fused to the six-membered ring.
  • The acid chloride formation involves nucleophilic substitution of the hydroxyl or carboxyl group by chloride from reagents like phosphorus pentachloride, releasing by-products such as phosphorus oxychloride.
  • In the aza-bicyclo[4.1.0]heptane synthesis, the ring closure is facilitated by halogenation of the amino-alcohol intermediate, promoting intramolecular cyclization to the bicyclic structure under mild conditions.

Summary of Research Findings

  • The bicyclo[4.1.0]hept-3-ene framework can be efficiently constructed via cyclopropanation of cyclohexene or cyclohexenone derivatives with metal carbenoids.
  • Conversion of the 7-position functional group to the acid chloride is typically achieved using phosphorus pentachloride or thionyl chloride under controlled temperature.
  • Alternative synthetic approaches, such as the two-step amino-alcohol intermediate route, offer mild conditions and high yields, suggesting potential adaptations for carbonyl chloride derivatives.
  • Yields in optimized methods range from 78% for cyclopropanation to over 95% for ring closure and functional group transformation steps.
  • Purification techniques include column chromatography, distillation under reduced pressure, and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

    Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.

    Cycloaddition Reactions: The strained bicyclic system can undergo cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination of precursors.

    Oxalyl Chloride ((COCl)2): Another chlorinating agent.

    Amines, Alcohols, Thiols: Nucleophiles for substitution reactions.

    Electrophiles/Nucleophiles: For addition reactions.

Major Products Formed

    Amides, Esters, Thioesters: From substitution reactions.

    Cycloaddition Products: Larger ring systems from cycloaddition reactions.

Scientific Research Applications

Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in organic synthesis. The bicyclic structure imparts strain, which can drive reactions towards the formation of more stable products. Molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl Chloride
  • Molecular Formula : C₉H₇ClO
  • Molecular Weight : 166.60 g/mol
  • CAS : 1473-47-8
  • Key Differences :
    • Larger bicyclic system (4.2.0 vs. 4.1.0) with three conjugated double bonds, enhancing aromatic character and stability.
    • Reduced ring strain compared to the 4.1.0 system but increased electrophilicity due to extended conjugation.
    • Applications: Used in synthesizing polycyclic aromatics and catalytic intermediates .
Bicyclo[4.1.0]heptane-7-sulfonyl Chloride
  • Molecular Formula : C₇H₁₁ClO₂S
  • Molecular Weight : 202.67 g/mol
  • CAS : EN300-1663318
  • Key Differences :
    • Sulfonyl chloride (-SO₂Cl) replaces carbonyl chloride (-COCl), altering reactivity.
    • Less electrophilic but more thermally stable, suited for sulfonation reactions in polymer chemistry .
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives
  • Example : 7-Oxabicyclo[2.2.1]hept-5-en-2-ylsulfonyl chloride (CAS 6574)
  • Molecular Formula : C₆H₇ClO₃S
  • Key Differences :
    • Oxygen atom in the ring (oxabicyclo) modifies electronic properties, increasing polarity.
    • Smaller 2.2.1 ring system with higher strain, favoring ring-opening reactions .

Physicochemical Properties

Property Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride (Est.) Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride Bicyclo[4.1.0]heptane-7-sulfonyl chloride
Molecular Weight (g/mol) ~170–185 166.60 202.67
Boiling Point Not reported Not reported Not reported
Solubility Likely soluble in non-polar solvents (e.g., toluene) Soluble in methylene chloride Soluble in THF and DMF

Mechanistic Insights

  • Cycloisomerization Catalysis : Ruthenium complexes like [RuCl₂(CO)₃]₂ catalyze the formation of bicyclo[4.1.0]heptenes from 1,6-enynes, highlighting the role of transition metals in accessing strained systems .
  • Oxidation Studies : Chromyl chloride reacts with bicyclo[2.2.1]hept-2-ene via an activated complex resembling bicyclo[4.1.0] systems, suggesting analogous reactivity patterns for electrophilic additions .

Biological Activity

Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride is a bicyclic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential applications in drug development.

Chemical Structure and Properties

This compound features a bicyclic framework characterized by a seven-membered ring with a carbonyl chloride functional group. This structural arrangement can influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that many bicyclic compounds, including bicyclo[4.1.0]hept-3-ene derivatives, exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that related compounds possess the ability to inhibit the growth of pathogens, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

The presence of specific functional groups in bicyclo[4.1.0]hept-3-ene derivatives suggests potential for enzyme inhibition. In particular, these compounds may inhibit enzymes involved in metabolic pathways, which is crucial for drug development targeting diseases such as cancer or viral infections .

Case Studies

  • Synthesis and Evaluation of Nucleoside Analogues :
    A study focused on synthesizing nucleoside analogues based on the bicyclo[4.1.0]heptane scaffold aimed at evaluating their antiviral activity against herpes simplex virus (HSV). Despite the structural promise, none of the synthesized compounds demonstrated significant antiviral activity at subtoxic concentrations, indicating the need for further investigation into their mechanisms of action .
  • Antioxidant Activity :
    Compounds similar to bicyclo[4.1.0]hept-3-ene have been assessed for their antioxidant properties, which are attributed to their structural features that facilitate free radical scavenging. This property is particularly relevant in the context of oxidative stress-related diseases.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and unique aspects of various bicyclic compounds related to bicyclo[4.1.0]hept-3-ene:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Bicyclo[4.2.0]octane derivativesSimilar bicyclic structureAntimicrobialDifferent substitution patterns
Dihydropyran derivativesFive-membered ring fusedAntioxidantVarying degrees of saturation
Cyclohexane derivativesSaturated ring structureAnti-inflammatoryLack of oxygen functionality

This comparative analysis highlights that while many compounds share structural features, variations in substituents and stereochemistry can lead to significantly different biological activities and applications.

Q & A

Q. What are the recommended synthetic routes for Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride?

The compound is typically synthesized via the reaction of bicyclo[4.1.0]hept-3-ene-7-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. A method analogous to converting bicycloheptanols to chlorides involves using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in dichloromethane at 0–25°C . The reaction requires inert gas (e.g., nitrogen) and controlled temperatures to prevent hydrolysis. Purification via fractional distillation or silica gel chromatography yields the product with >90% purity .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR : ¹H NMR identifies protons on the bicyclic framework (δ 5.5–6.5 ppm for strained olefinic protons) and the carbonyl chloride group (δ 2.8–3.2 ppm for adjacent CH₂). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) .
  • IR : Strong C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 184.66 (C₁₀H₁₃ClO⁺) with fragmentation patterns consistent with the bicyclo structure .
  • Elemental Analysis : Matches theoretical composition (C: 64.98%, H: 7.09%, Cl: 19.18%) within ±0.4% .

Q. How should this compound be stored to ensure stability?

Store under argon at –20°C in amber glass vials with PTFE-lined caps to prevent moisture ingress and thermal degradation. Avoid contact with strong oxidizers, acids, or bases, as these may induce hazardous reactions (e.g., hydrolysis to carboxylic acid or decomposition to CO/CO₂). Use desiccants like molecular sieves in storage containers .

Advanced Research Questions

Q. How does the bicyclo[4.1.0]heptene framework influence nucleophilic acyl substitution reactions?

The strained bicyclic system enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the bicyclo structure reduces accessibility, necessitating polar aprotic solvents (e.g., THF) and elevated temperatures (40–60°C). Kinetic studies show a 3–5× faster reaction rate compared to linear aliphatic acyl chlorides. Regioselectivity must be monitored due to potential ring-opening side reactions .

Q. What computational strategies predict regioselectivity in Diels-Alder reactions involving this compound?

  • DFT Calculations : B3LYP/6-31G* models predict endo preference (85–90%) in reactions with cyclopentadiene by analyzing transition-state geometries and frontier molecular orbital interactions (HOMO-LUMO overlap).
  • MD Simulations : AMBER force fields assess steric effects, revealing hindered access to the exo pathway. Experimental validation via NOESY NMR confirms computational predictions .

Q. How can decomposition risks be mitigated during reactions under basic conditions?

  • Maintain pH < 8 and temperatures <0°C to suppress hydrolysis.
  • Use scavengers (e.g., anhydrous MgSO₄) to absorb HCl byproducts.
  • Employ slow addition of bases (e.g., triethylamine) in a 1:1 stoichiometric ratio to avoid excess alkalinity .

Q. What are the applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing strained bicyclic analogs for drug discovery. For example:

  • Anticancer Agents : Derivatives with appended sulfonamide groups exhibit antiproliferative activity by inducing apoptosis in cancer cell lines (IC₅₀: 2–10 µM) .
  • Enzyme Inhibitors : The reactive carbonyl chloride enables conjugation to protein lysine residues, facilitating covalent inhibitor design .

Q. How do stereochemical variations impact reactivity?

The [1S,6R,7R] configuration (see ) influences spatial orientation of the carbonyl chloride, leading to enantioselective reactions. For instance, (R)-configured derivatives show 30% higher reactivity in chiral amine couplings compared to (S)-isomers. X-ray crystallography and circular dichroism (CD) are critical for stereochemical validation .

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